molecular formula C11H22N4 B12798123 N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine CAS No. 55396-75-3

N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine

Cat. No.: B12798123
CAS No.: 55396-75-3
M. Wt: 210.32 g/mol
InChI Key: ZEOVOTIZJBWUMZ-UHFFFAOYSA-N
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Description

N-Isobutyl-1,3,5-triazatricyclo(3311(3,7))decan-7-amine is an organic compound with the molecular formula C11H22N4 It is a member of the triazatricyclodecane family, characterized by a tricyclic structure containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine typically involves the reaction of triazatricyclodecane with isobutylamine. The process can be summarized as follows:

    Starting Materials: Triazatricyclodecane and isobutylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazatricyclo(3.3.1.1(3,7))decan-7-amine: A closely related compound with similar structural features.

    1,3,5-Triazaadamantane: Another triazatricyclodecane derivative with distinct chemical properties.

Uniqueness

N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine stands out due to its unique isobutyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

55396-75-3

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N-(2-methylpropyl)-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine

InChI

InChI=1S/C11H22N4/c1-10(2)3-12-11-4-13-7-14(5-11)9-15(6-11)8-13/h10,12H,3-9H2,1-2H3

InChI Key

ZEOVOTIZJBWUMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC12CN3CN(C1)CN(C2)C3

Origin of Product

United States

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